molecular formula C11H18N4O3 B1409517 tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate CAS No. 1803606-49-6

tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate

Cat. No.: B1409517
CAS No.: 1803606-49-6
M. Wt: 254.29 g/mol
InChI Key: XWLJWBBSPUZQAK-UHFFFAOYSA-N
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Description

tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C11H18N4O3 and a molecular weight of 254.29 g/mol . This compound is notable for its inclusion of a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its triazole ring is a versatile building block for creating various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole-containing compounds have shown promise in inhibiting enzymes like cytochrome P450 and various kinases .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein inhibition. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is unique due to its specific combination of a triazole ring and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .

Biological Activity

Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is a chemical compound notable for its diverse biological activities. With the molecular formula C11H18N4O3 and a molecular weight of 254.29 g/mol, this compound has gained attention in medicinal chemistry due to its potential as an enzyme inhibitor and therapeutic agent. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

The biological activity of this compound is primarily attributed to the presence of the triazole moiety, which is known for its role in various pharmacological applications.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. For instance, a review on triazoles highlights their effectiveness against various fungal pathogens, suggesting that similar compounds may exhibit comparable antifungal activity .

Antibacterial Activity

Research indicates that triazole-containing compounds can also demonstrate significant antibacterial activity. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. In vitro studies have reported that certain triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains .

Enzyme Inhibition

The compound is studied for its potential to inhibit specific enzymes such as cytochrome P450 and various kinases. The triazole ring can coordinate with metal ions in metalloproteins, affecting their function. This characteristic makes it a candidate for developing novel enzyme inhibitors with therapeutic applications in cancer and other diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Metal Ion Coordination : The triazole ring's ability to bind metal ions allows it to inhibit metalloproteins effectively.
  • Hydrogen Bonding : The compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Substitution Reactions : The morpholine moiety provides additional sites for chemical reactions that can enhance biological activity .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparative analysis is provided below:

Compound NameStructureBiological ActivityNotable Features
This compoundStructureAntifungal, AntibacterialUnique morpholine and triazole combination
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes-Enzyme inhibitionFocus on enzyme inhibition
4-(1H-1,2,4-triazol-1-yl)phenyl derivatives-AnticancerKnown for anticancer properties

Case Studies

Several studies have evaluated the biological activities of triazole derivatives similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that certain triazole derivatives exhibited MIC values lower than traditional antibiotics against resistant strains like MRSA .
  • Antifungal Properties : Research indicated that triazoles could effectively treat infections caused by Candida species with significant potency compared to existing treatments .

Properties

IUPAC Name

tert-butyl 3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-4-5-17-6-8(15)9-12-7-13-14-9/h7-8H,4-6H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLJWBBSPUZQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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